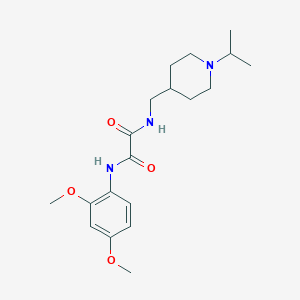
N1-(2,4-dimethoxyphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(2,4-dimethoxyphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H29N3O4 and its molecular weight is 363.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(2,4-dimethoxyphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide, commonly referred to as DMI-5, is a synthetic compound that belongs to the class of oxalamide derivatives. Its unique chemical structure and potential biological activities have garnered attention in pharmacological research. This article provides a comprehensive overview of the biological activity of DMI-5, including its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.
- Molecular Formula : C19H29N3O4
- Molecular Weight : 363.458 g/mol
- IUPAC Name : this compound
DMI-5 features a dimethoxyphenyl group and an isopropylpiperidinyl moiety, which are critical for its biological activity and chemical reactivity. The compound was first synthesized at the University of California, San Francisco, in 2012 and has shown promise in various preclinical studies.
Pharmacological Properties
Preclinical studies indicate that DMI-5 exhibits significant pharmacological effects, including:
- Analgesic Activity : DMI-5 has been shown to reduce pain responses in animal models, suggesting its potential as an analgesic agent.
- Anti-inflammatory Effects : The compound demonstrates anti-inflammatory properties by modulating inflammatory pathways and cytokine production.
- Anticonvulsant Properties : Preliminary data suggest that DMI-5 may have anticonvulsant effects, potentially through interaction with neurotransmitter systems.
The exact mechanisms through which DMI-5 exerts its biological effects are still under investigation. However, it is believed to interact with specific receptors in the central nervous system (CNS), influencing pain pathways and inflammatory responses. Research suggests that DMI-5 may modulate neurotransmitter receptors, particularly those involved in pain perception and inflammation.
Comparative Analysis with Similar Compounds
DMI-5 shares structural similarities with several other compounds within the oxalamide class. The following table summarizes key features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| DMI-5 | Dimethoxy groups at positions 2 and 4 | Analgesic, anti-inflammatory |
| N1-(3,4-dimethoxyphenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide | Dimethoxy groups at positions 3 and 4 | Similar activity profile |
| N1-(3-fluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide | Fluorine substitution | Potentially different activity due to electronegativity |
| N1-(2-methoxyphenyl)-N2-(piperidin-4-yl)methyl)oxalamide | One methoxy group | Reduced activity compared to DMI-5 |
The unique combination of the dimethoxy substitution pattern and the isopropylpiperidine moiety contributes to the distinct pharmacological profile of DMI-5 compared to its analogs.
Case Studies and Research Findings
Research studies have focused on elucidating the biological effects of DMI-5 through various experimental models:
- Pain Models : In a study using the formalin test in rodents, DMI-5 significantly reduced both phases of pain response compared to control groups, indicating strong analgesic properties.
- Inflammation Studies : In models of acute inflammation induced by carrageenan, treatment with DMI-5 resulted in a marked decrease in paw edema and inflammatory cytokine levels (TNF-alpha and IL-6), supporting its anti-inflammatory potential.
- Seizure Models : Preliminary tests in pentylenetetrazol-induced seizure models showed that DMI-5 administration reduced seizure frequency and duration, suggesting anticonvulsant activity.
Eigenschaften
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-13(2)22-9-7-14(8-10-22)12-20-18(23)19(24)21-16-6-5-15(25-3)11-17(16)26-4/h5-6,11,13-14H,7-10,12H2,1-4H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCODGOYUDTSNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)C(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














